molecular formula C11H19NO10S2 B1241877 R-2-Hydroxy-3-butenyl glucosinolate

R-2-Hydroxy-3-butenyl glucosinolate

Cat. No. B1241877
M. Wt: 389.4 g/mol
InChI Key: MYHSVHWQEVDFQT-INZKYMGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-2-Hydroxy-3-butenyl glucosinolate is a natural product found in Brassica oleracea and Isatis tinctoria with data available.

Scientific Research Applications

Glucosinolates and Type 2 Diabetes

R-2-Hydroxy-3-butenyl glucosinolate, belonging to the glucosinolate family, is primarily found in cruciferous vegetables. A study investigating the association between glucosinolate intake and type 2 diabetes (T2D) in US adults revealed that higher intake of glucosinolates was linked to a moderately increased risk of T2D. This suggests a potential metabolic impact of these compounds, which warrants further research to understand their role in diabetes risk (Oliviero, Verkerk, & Dekker, 2018).

Glucosinolates and Enzyme Activity

In occupational settings, exposure to certain chemicals like 1,3-butadiene, which is structurally similar to this compound, is of concern due to its carcinogenic potential. A study examining the exposure levels and biomonitoring of 1,3-butadiene in workers highlighted the importance of specific biomarkers, including N-acetyl-S-(2-hydroxy-3-butenyl)-l-cysteine, for assessing occupational exposure to such compounds (Fustinoni, Perbellini, Soleo, Manno, & Foà, 2004). This indicates the potential biochemical and health implications of compounds structurally related to this compound.

Clinical Applications in Disease Monitoring

An innovative approach integrates the detection of metabolites like 2-hydroxyglutarate in medical imaging, specifically in the monitoring of glioma patients. The study demonstrates the feasibility of using proton magnetic resonance spectroscopy (MRS) to noninvasively monitor the abundance of tumor cells with specific mutations, highlighting the potential for similar approaches in tracking the impact of compounds like this compound in clinical settings (De la Fuente et al., 2016).

properties

Molecular Formula

C11H19NO10S2

Molecular Weight

389.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate

InChI

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+/t5-,6+,8+,9-,10+,11-/m0/s1

InChI Key

MYHSVHWQEVDFQT-INZKYMGHSA-N

Isomeric SMILES

C=C[C@@H](C/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O

synonyms

epi-progoitrin
epiprogoitrin
progoitrin
progoitrin, (S)-isomer
progoitrin, monopotassium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R-2-Hydroxy-3-butenyl glucosinolate
Reactant of Route 2
R-2-Hydroxy-3-butenyl glucosinolate
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Reactant of Route 4
R-2-Hydroxy-3-butenyl glucosinolate
Reactant of Route 5
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Reactant of Route 6
R-2-Hydroxy-3-butenyl glucosinolate

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